molecular formula C11H16ClNO2 B1422415 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1181577-49-0

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No. B1422415
CAS RN: 1181577-49-0
M. Wt: 229.7 g/mol
InChI Key: FIATYLCSWNRCGP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, or 5-O-CPC, is an organic compound with a cyclic amine structure. It is a versatile reagent used for a variety of synthetic transformations, such as the synthesis of amino acids, peptides, and other organic compounds. 5-O-CPC is also used in the pharmaceutical industry for the production of drugs and other active pharmaceutical ingredients (APIs). In recent years, it has also found use in the fields of biochemistry and physiology, where it is used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Electrophilic Reactivity

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride exhibits electrophilic reactivity, forming derivatives at the exocyclic nitrogen of the compound. This is evidenced by research on 2-(N-Cyclohexyl)aminopyridine, which reacts with electrophiles, including carbonyl chloride, to form derivatives at the exocyclic nitrogen (Mørkved, 1986).

Synthetic Chemistry

In the field of synthetic chemistry, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is involved in novel and efficient strategies for the stereoselective preparation of di- and trisubstituted azetidinone, pyrrolidinone, and piperidinone derivatives, as part of the study on the chemistry of nitrenium ions (Wardrop & Burge, 2005).

Radiochemistry

In radiochemistry, cyclohexylmagnesium chloride is used in the production of [carbonyl-11C]WAY-100635, an effective radioligand for studying 5-HT 1A receptors in the human brain with positron emission tomography. This process involves converting the radioactive adduct into [carbonyl-11C]cyclohexanecarbonyl chloride (McCarron, Turton, Pike, & Poole, 1996).

Organic Synthesis

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride plays a role in organic synthesis, particularly in the oxyfunctionalization of ketones. This compound is used to achieve regioselective α- or γ-oxygenated carbonyl compounds at ambient temperature in moderate to good yields (Ren, Liu, & Guo, 1996).

Facile Synthesis

The compound is also involved in facilitating efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from readily available starting materials in high yields (Fan, Qian, Zhao, & Liang, 2007).

properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIATYLCSWNRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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